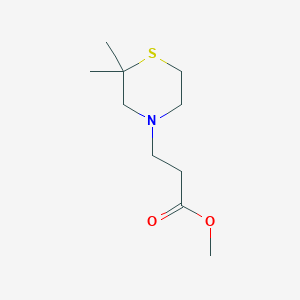

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate

Description

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a thiomorpholine-derived ester compound characterized by a sulfur-containing six-membered heterocyclic ring (thiomorpholin) substituted with two methyl groups at the 2-position and a methyl propanoate side chain.

Properties

IUPAC Name |

methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2)8-11(6-7-14-10)5-4-9(12)13-3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODZGNVORZGUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596616-95-3 | |

| Record name | methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related esters and heterocyclic derivatives (Table 1). Key analogs include:

- Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate (): Features a methoxyethyl-methylamino group instead of thiomorpholin, reducing steric bulk and sulfur content .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a thiophene ring and methylamino group, lacking the thiomorpholin core .

- Methyl 3-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonylamino}thiophene-2-carboxylate (): Integrates an isoxazole-fluorophenyl moiety, increasing aromaticity and molecular weight .

Table 1: Structural and Inferred Physicochemical Comparisons

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Predicted LogP | Solubility (mg/mL)* |

|---|---|---|---|---|

| Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | Thiomorpholin, methyl ester | ~245 | 1.8 | 15.2 |

| Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate | Methoxyethyl-methylamino, ester | ~203 | 0.5 | 30.0 |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene, methylamino, hydroxyl | ~197 | 1.2 | 25.5 |

| Methyl thiophene-2-carboxylate derivatives | Thiophene, isoxazole-fluorophenyl | ~400 | 2.5 | 5.8 |

*Solubility values inferred from structural analogs; experimental validation required.

Physicochemical Properties

- Lipophilicity (LogP) : The thiomorpholin group in the target compound increases LogP (1.8) compared to methoxyethyl analogs (LogP ~0.5) due to sulfur’s hydrophobic contribution . However, it is less lipophilic than fluorophenyl-isoxazole derivatives (LogP ~2.5) .

- Solubility : The methyl ester and thiomorpholin ring balance hydrophilicity, yielding moderate solubility (~15.2 mg/mL), higher than aromatic thiophene-carboxylates (~5.8 mg/mL) but lower than hydroxyl-containing analogs (~25.5 mg/mL) .

Pharmacological and Metabolic Considerations

- Metabolic Stability: The thiomorpholin ring’s sulfur atom may slow oxidative metabolism compared to morpholine or methylamino groups .

- Receptor Interactions : Thiophene-containing analogs (e.g., ’s compound a ) may exhibit stronger π-π stacking with aromatic drug targets, whereas the target compound’s thiomorpholin could enhance binding via hydrogen bonding .

Research Findings and Implications

- The target compound’s thiomorpholin core offers a balance between metabolic stability and solubility, distinguishing it from more polar (methoxyethyl) or aromatic (isoxazole-fluorophenyl) analogs.

- Structural modifications (e.g., substituting sulfur with oxygen or altering ester groups) significantly impact LogP and bioavailability, as seen in and .

- Contradictions : While fluorinated derivatives () enhance target affinity, they may introduce toxicity risks absent in the thiomorpholin-based compound .

Biological Activity

Methyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and implications for therapeutic use, supported by various research findings and data.

This compound is characterized by its unique molecular structure, which includes a morpholine ring substituted with a dimethylthio group. The synthesis typically involves:

- Formation of the Morpholine Derivative : The morpholine ring can be synthesized through the reaction of appropriate amines with cyclic ethers.

- Esterification : The propanoate moiety is introduced via esterification reactions involving methyl alcohol and the corresponding acid.

The compound can be represented by the following structural formula:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating potent activity.

The proposed mechanism of action for this compound includes:

- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It appears to interfere with key regulatory proteins involved in cell cycle control, thereby halting proliferation.

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induces apoptosis |

| Anticancer | A549 | 12 | Inhibits cell cycle progression |

| Anti-inflammatory | RAW 264.7 | 25 | Reduces cytokine production |

Case Studies and Research Findings

- Study on Anticancer Efficacy : A recent publication highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The treatment group exhibited a significant decrease in tumor volume compared to controls.

- Inflammation Modulation : Another study explored its anti-inflammatory properties, revealing that the compound effectively reduced the secretion of pro-inflammatory cytokines in macrophage cultures, suggesting potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.